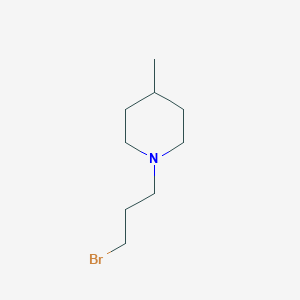
1-(3-Bromopropyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by a piperidine ring substituted with a bromopropyl group at the nitrogen atom and a methyl group at the fourth position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-4-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-4-methylpiperidine exerts its effects involves its interaction with various molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The piperidine ring can also interact with receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
- 1-(3-Chloropropyl)-4-methylpiperidine
- 1-(3-Iodopropyl)-4-methylpiperidine
- 1-(3-Bromopropyl)piperidine
Comparison: 1-(3-Bromopropyl)-4-methylpiperidine is unique due to the presence of both a bromopropyl group and a methyl group on the piperidine ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the bromine atom is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C9H18BrN |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-methylpiperidine |
InChI |
InChI=1S/C9H18BrN/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3 |
Clave InChI |
WYVMFIMTXLRFDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
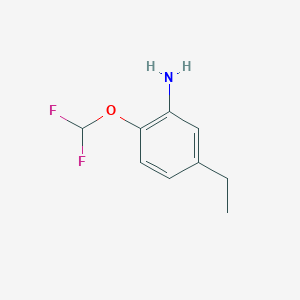

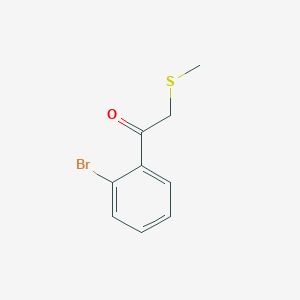
![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
methanol](/img/structure/B13180833.png)
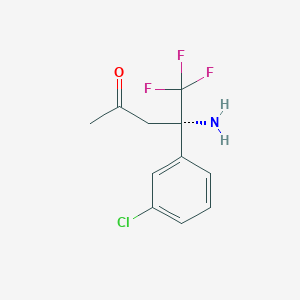

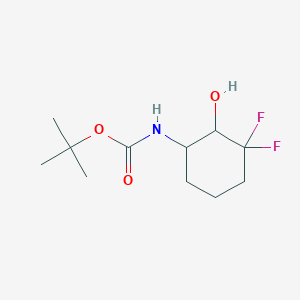
![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)


![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
